molecular formula C10H20N2O2 B2911016 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone CAS No. 1250391-90-2

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone

Cat. No.: B2911016
CAS No.: 1250391-90-2
M. Wt: 200.282
InChI Key: HODAXHMWZIASCW-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone is a piperidine-derived compound characterized by an aminomethyl substituent at the 4-position of the piperidine ring and an ethoxy-linked ethanone moiety. The aminomethyl group enhances basicity and hydrogen-bonding capacity, while the ethoxyethanone chain may influence lipophilicity and metabolic stability .

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-ethoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-14-8-10(13)12-5-3-9(7-11)4-6-12/h9H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODAXHMWZIASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 4-(aminomethyl)piperidine with ethyl chloroacetate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one hydrochloride

  • Structural Differences: Replaces the ethoxyethanone group with a propenone (α,β-unsaturated ketone).
  • However, this may also reduce stability compared to the saturated ethoxyethanone chain in the target compound .
  • Pharmacological Relevance: Propenone derivatives are often explored as enzyme inhibitors due to their electrophilic nature, suggesting divergent therapeutic targets compared to the ethoxyethanone analog.

2-[4-(Aminomethyl)-2,6-dimethylphenoxy]-1-(piperidin-1-yl)propan-1-one

  • Structural Differences: Incorporates a phenoxy-propanone moiety and dimethyl substitutions on the aromatic ring.
  • Implications: The phenoxy group introduces aromaticity, enabling π-π interactions with biological targets.
  • Synthetic Routes: Likely synthesized via nucleophilic substitution or coupling reactions, differing from the solvent-free enaminone synthesis pathways used for piperidine-linked ethanones .

1-(4-(Dimethylamino)piperidin-1-yl)ethanone

  • Structural Differences: Substitutes the aminomethyl group with a dimethylamino moiety.
  • Implications: The dimethylamino group is less basic (pKa ~8–9) than the primary amine (pKa ~10–11), altering ionization at physiological pH. This could reduce cellular uptake in acidic environments compared to the target compound .
  • Biological Activity: Dimethylamino derivatives are often used in CNS-targeting drugs due to their ability to cross the blood-brain barrier, whereas the aminomethyl group may favor peripheral targets.

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

  • Structural Differences : Features a 4-fluorophenyl group at the 2-position of the piperidine ring.
  • Implications: The fluorophenyl group increases lipophilicity (logP ~2.5) and may enhance metabolic stability via reduced cytochrome P450 metabolism. However, the lack of an aminomethyl group limits hydrogen-bonding interactions compared to the target compound .

1-[4-(4-Aminophenyl)piperidin-1-yl]-3,3-dimethylbutan-1-one

  • Structural Differences: Replaces the ethoxyethanone with a bulky 3,3-dimethylbutanone and adds a 4-aminophenyl group.
  • The 4-aminophenyl group enables conjugation or dimerization, a feature absent in the target compound .
  • Synthetic Complexity : Requires multi-step synthesis involving ketone alkylation and aryl amination, contrasting with the simpler ethoxylation steps for the target compound.

Pharmacological and Physicochemical Data Comparison

Compound Molecular Weight logP (Predicted) Key Pharmacological Notes
Target Compound ~228.3 ~1.2 High hydrogen-bonding capacity; moderate lipophilicity
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one ~212.7 ~0.8 Electrophilic reactivity; potential protease inhibition
1-(4-(Dimethylamino)piperidin-1-yl)ethanone ~184.3 ~1.5 CNS-targeting potential; reduced basicity
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone ~221.3 ~2.5 Enhanced metabolic stability; laboratory use only

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